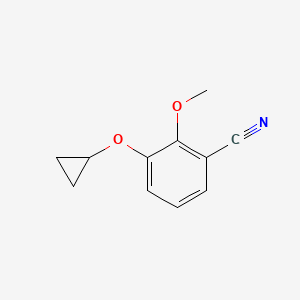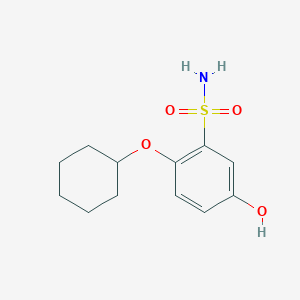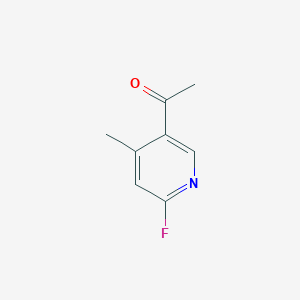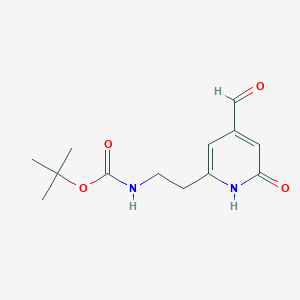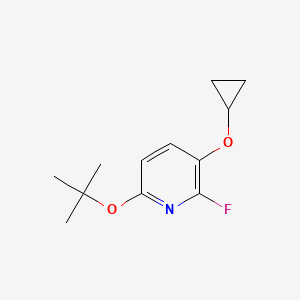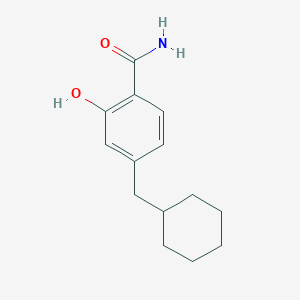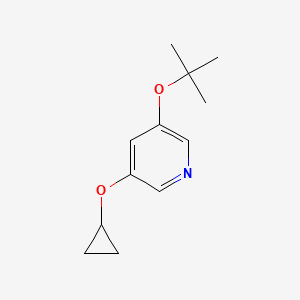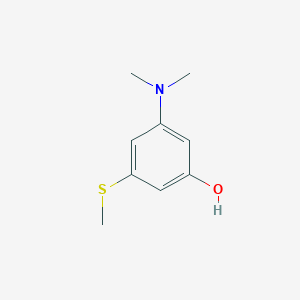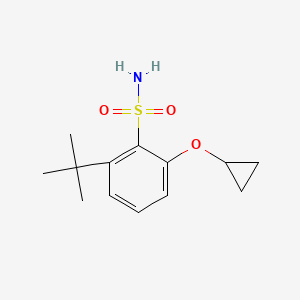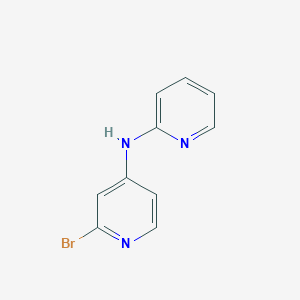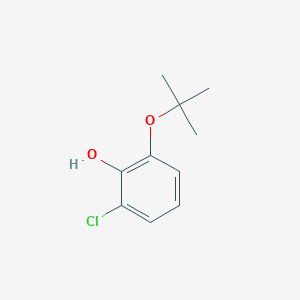
2-(Tert-butoxy)-6-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)-6-chlorophenol is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-6-chlorophenol typically involves the reaction of 2,6-dichlorophenol with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism where the tert-butyl group replaces one of the chlorine atoms on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, control over reaction conditions, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxy)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)-6-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-(Tert-butoxy)-6-chlorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tert-butoxy)-4-chlorophenol
- 2-(Tert-butoxy)-6-fluorophenol
- 2-(Tert-butoxy)-6-bromophenol
Uniqueness
2-(Tert-butoxy)-6-chlorophenol is unique due to the specific positioning of the tert-butoxy and chlorine groups on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Eigenschaften
Molekularformel |
C10H13ClO2 |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
2-chloro-6-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6,12H,1-3H3 |
InChI-Schlüssel |
IHXBWNZFCGDVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


